5-Bromo-2-fluorophenyl difluoromethyl sulphone
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Overview
Description
5-Bromo-2-fluorophenyl difluoromethyl sulphone is an organic compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfone functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromo-2-fluorobenzene with difluoromethyl sulfone under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorophenyl difluoromethyl sulphone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfone group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfone group .
Scientific Research Applications
5-Bromo-2-fluorophenyl difluoromethyl sulphone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of bromine and fluorine atoms also contributes to its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorophenyl methyl sulfone: Similar structure but with a methyl group instead of a difluoromethyl group.
5-Bromo-2-chlorophenyl difluoromethyl sulfone: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
5-Bromo-2-fluorophenyl difluoromethyl sulphone is unique due to the presence of both bromine and fluorine atoms along with the difluoromethyl sulfone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4BrF3O2S |
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Molecular Weight |
289.07 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethylsulfonyl)-1-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H |
InChI Key |
DIWKFIXFXQVUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)C(F)F)F |
Origin of Product |
United States |
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